2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2S |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-bromo-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H5BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h3H,1-2H2 |
InChI Key |
GJDVVIHDJDOODN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 Bromo 5,6 Dihydroimidazo 2,1 B Thiazole and Its Derivatives
Reactivity Profile of the Bromine Atom at the C-2 Position
The bromine atom at the C-2 position of the imidazo[2,1-b]thiazole (B1210989) ring is a key functional handle for introducing molecular diversity. Its reactivity is characterized by susceptibility to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The C-2 bromine atom on the imidazo[2,1-b]thiazole scaffold can be displaced by various nucleophiles. For the related imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole system, studies have shown that the bromine at the 2-position is chemoselectively replaced when reacted with primary or secondary amines, as well as hydrazine (B178648). researchgate.net This suggests that 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole would likely undergo similar nucleophilic aromatic substitution (SNAr) reactions. The reaction with amines would lead to the formation of 2-amino-5,6-dihydroimidazo[2,1-b]thiazole derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Imidazo[2,1-b]thiadiazole Systems
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,5-dibromo-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.net-thiadiazole | Primary/Secondary Amines | 2-Amino-5-bromo-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole | researchgate.net |
This table is illustrative of reactivity on a related scaffold and suggests potential reactions for this compound.
The bromine atom at C-2 serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound. nih.gov For related heterocyclic systems like 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura reactions have been successfully employed to introduce aryl groups. nih.gov Similarly, highly substituted imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole derivatives have been synthesized using this method. researchgate.net It is therefore highly probable that this compound can be coupled with a variety of boronic acids or their esters to yield 2-aryl- or 2-vinyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. nih.govrsc.org
Sonogashira Coupling: The Sonogashira coupling reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides. researchgate.net This reaction has been applied to functionalize imidazo[1,2-b]pyridazine (B131497) and other related heterocyclic systems. researchgate.netresearchgate.net The reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst would be expected to produce 2-alkynyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives.
Table 2: Examples of Cross-Coupling Reactions on Related Heterocyclic Systems
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 5-aryl-3-chloro-1,2,4-thiadiazoles | nih.gov |
| Suzuki-Miyaura | Imidazo[1,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole derivative | Boronic acids | Palladium catalyst | C-5 arylated product | rsc.org |
| Sonogashira | 3-bromo-2-imidazo[1,2-b]pyridazine | Terminal alkynes | Pd/Cu | 3-alkynyl-2-imidazo[1,2-b]pyridazine | researchgate.net |
This table illustrates the utility of these reactions on similar heterocyclic cores, suggesting their applicability to this compound.
Reactivity of the Dihydroimidazo[2,1-b]thiazole Scaffold
Beyond the transformations at the C-2 position, the bicyclic core of dihydroimidazo[2,1-b]thiazole exhibits its own characteristic reactivity.
The imidazo[2,1-b]thiazole ring system is electron-rich and thus susceptible to electrophilic substitution reactions. For the related imidazo[2,1-b]-1,3,4-thiadiazole system, electrophilic substitution has been reported. researchgate.net While the specific substitution pattern on this compound would depend on the directing effects of the bromine atom and the fused ring system, it is anticipated that electrophiles would attack the imidazole (B134444) ring, likely at the C-5 position, which is activated by the bridgehead nitrogen.
While direct Knoevenagel condensation on the 2-position of the pre-formed dihydroimidazo[2,1-b]thiazole ring is not the typical approach, derivatives with a reactive methylene (B1212753) group at C-2 can undergo this reaction. More commonly, functionalization at this position is achieved through other means. However, the Knoevenagel condensation is a fundamental reaction for creating carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. researchgate.net In the context of related thiazole (B1198619) chemistry, thiazolidinedione derivatives are often synthesized and subsequently functionalized, sometimes involving reactions analogous to Knoevenagel condensation. researchgate.net
1,3-dipolar cycloaddition is a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile. wikipedia.orgslideshare.net Azomethine ylides are a class of 1,3-dipoles that can be generated from various precursors and react with a range of dipolarophiles to form five-membered nitrogen-containing heterocycles. nih.gov The generation of an imidazo[2,1-b]thiazolium betaine (B1666868) (an ylide) would render the system capable of participating in 1,3-dipolar cycloadditions. These reactions typically proceed via a concerted pericyclic mechanism. slideshare.net The reaction of such a betaine with dipolarophiles like alkenes or alkynes would lead to the formation of more complex, fused heterocyclic systems. This approach has been used to synthesize various π-extended imidazolium (B1220033) salts and spirocyclic imidazo[1,2-a]pyridine (B132010) derivatives. rsc.orgresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5,6-dihydroimidazo[2,1-b]thiazole |
| 2-aryl-5,6-dihydroimidazo[2,1-b]thiazole |
| 2-vinyl-5,6-dihydroimidazo[2,1-b]thiazole |
| 2-alkynyl-5,6-dihydroimidazo[2,1-b]thiazole |
| 2,5-dibromo-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.net-thiadiazole |
| 2-Amino-5-bromo-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole |
| 2-Hydrazinyl-5-bromo-6-phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole |
| 3,5-dichloro-1,2,4-thiadiazole |
| 5-aryl-3-chloro-1,2,4-thiadiazoles |
| 3-bromo-2-imidazo[1,2-b]pyridazine |
| 3-alkynyl-2-imidazo[1,2-b]pyridazine |
| 2-imino-3-(2-propynyl)-1,3-benzothiazole |
| 2-benzylimidazo[2,1-b] researchgate.netresearchgate.netbenzothiazoles |
| imidazo[2,1-b]-1,3,4-thiadiazole |
| imidazo[1,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole |
| thiazolidinedione |
| imidazo[2,1-b]thiazolium betaine |
| spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-ones |
| flumizole |
| levamisole |
| 5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole |
| 5-[4-(methylsulfonyl)phenyl]-6-phenylimidazo[2,1-b]thiazole |
| 2-bromo-5-iodo-6-methylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole |
| atrazine |
| 2-mercaptoimidazole |
| 2,4'-dibromoacetophenone |
| methyl bromoacetate |
| 2-bromoacetophenone |
| 2-chloro-3-nitropyridine |
| 6-chloropyridazin-3(2H)-one |
| 2-chloropyrido[3',2':4,5]imidazo[1,2-b]pyridazine |
| 2-amino-3-(2-propynyl)-1,3-thiazolium bromide |
| 2-aminothiazoline |
| 2-amino-1,3,4-thiadiazole |
| 2-amino-5-aryloxymethylene-1,3,4-thiadiazole |
| omega-bromoacetophenone |
| 2-aryl-2H-1,2,3-triazole-4-carboxylic acids |
| thiosemicarbazide (B42300) |
| phenacyl bromides |
| 1,3-diphenyl-2,2-methoxycarbonylaziridine |
| isatoic anhydrides |
| phthalic anhydrides |
| (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one |
| 5-nitro-2-vinylpyridine |
| 1-methyl-3-(2,2,2-trifluoroethylidene)pyrrolidin-2-one |
| diazomethane |
| N-methyl-C-phenyl nitrone |
| imidazolidine-2-thione |
| α-bromodiketones |
| 4-substititued-imidazolidine-2-thione |
| 1,1'-thiocarbonyldiimidazole |
| 2-aminothiazoles |
| c-bromodiarylethanones |
| 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole |
| 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole |
| 3,5-Bis(3- or 4-cyanophenyl)-1,2,4-thiadiazole |
| imidazo[2,1-b]thiazole-sulfonyl piperazine |
| acetazolamide |
| imidazo[2,1-b]thiazole-guanylhydrazone |
| benzo-[d]-imidazo-[2,1-b]-thiazole |
| imidazo-[2,1-b]-thiazole carboxamide triazole |
| 4-nitro phenyl moiety |
| 2,4-dichloro phenyl moiety |
Mechanistic Investigations of Chemical Transformations
Mechanistic studies, often supported by computational analysis, provide crucial insights into the reaction pathways of this compound and its derivatives. These investigations are fundamental to understanding how these molecules behave in different chemical environments and how they can be strategically modified.
Single Electron Transfer (SET) is a fundamental process in organic chemistry where a single electron is transferred from one molecule or ion to another, leading to the formation of radical ions. youtube.comacs.org This pathway is distinct from heterolytic reactions that involve the movement of electron pairs. libretexts.org For bromo-substituted heterocyclic compounds, SET mechanisms can play a significant role in their reactivity, particularly in reactions involving metals or photochemical conditions.
While specific studies on SET processes for this compound are not extensively documented, the general principles of SET in related systems can provide valuable insights. The presence of heteroatoms with lone pairs of electrons, such as nitrogen and sulfur, can facilitate the formation of radical cations. acs.org The electron-rich nature of the imidazo[2,1-b]thiazole ring system suggests its potential to participate in SET processes. electronicsandbooks.com
A plausible scenario for a SET-initiated reaction involving a bromo-heterocycle could be the transfer of an electron to an acceptor, forming a radical cation. rsc.org The stability of this radical cation intermediate would be a key factor in determining the reaction's feasibility. The delocalization of the unpaired electron across the fused ring system would contribute to its stability. Following its formation, the radical cation could undergo various transformations, such as fragmentation or reaction with other species in the medium.
Table 1: Key Concepts in Single Electron Transfer (SET) Processes
| Concept | Description |
| Radical Ion | A molecule or atom that has an unpaired electron and a net electric charge. |
| Homolytic Cleavage | The breaking of a covalent bond where each fragment retains one of the originally bonded electrons. libretexts.org |
| Heterolytic Cleavage | The breaking of a covalent bond where one fragment retains both of the originally bonded electrons. libretexts.org |
| Redox Potentials | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced. |
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of imidazo[2,1-b]thiazole derivatives, [3+2] cycloaddition reactions have been investigated as a means to generate novel, complex heterocyclic structures. mdpi.com
A computational study on the [3+2] cycloaddition reaction of an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole scaffold with an azomethine ylide provides significant insights into the nature of the transition states involved. mdpi.com The study suggests that the reaction proceeds through an asynchronous transition state. In an asynchronous transition state, the formation of the two new sigma bonds does not occur to the same extent at the transition state. One bond is more fully formed than the other.
The proposed mechanism involves the generation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with the imidazo[2,1-b]thiazole derivative. mdpi.com Computational analysis of the transition states for this reaction indicates a preference for a specific regio- and diastereoisomer, which is consistent with experimental observations. mdpi.com The asynchronicity of the transition state is a key factor in determining the stereochemical outcome of the reaction.
Table 2: Features of the Investigated [3+2] Cycloaddition Reaction
| Feature | Description | Reference |
| Reactants | Ethylene derivative of imidazo[2,1-b]thiazole, 6-Cl-isatin, (R)-thiazolidine-4-carboxylic acid | mdpi.com |
| Reaction Type | [3+2] Cycloaddition | mdpi.com |
| Key Intermediate | Azomethine ylide | mdpi.com |
| Transition State | Asynchronous | mdpi.com |
| Outcome | Stereoselective formation of a new spirooxindole hybrid | mdpi.com |
The electrochemical properties of sulfur- and nitrogen-containing heterocycles are of significant interest due to their potential applications in materials science and as probes for their electronic structure. nih.govtaylorfrancis.com The oxidation of these compounds typically involves the removal of electrons from the molecule, and understanding the mechanism of this process is crucial.
Computational studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown that the nature of substituents on the aryl ring can significantly influence the electronic properties and reactivity of the molecule. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, making the compound easier to oxidize. Conversely, electron-withdrawing groups generally lower the HOMO energy, increasing the compound's stability towards oxidation. nih.gov The bromine atom in this compound would be expected to have an electron-withdrawing effect, thus influencing its electrochemical behavior.
The mechanism of electrochemical oxidation would likely involve the initial formation of a radical cation upon the loss of one electron. The stability and subsequent fate of this radical cation would depend on the specific structure of the molecule and the reaction conditions.
Table 3: Calculated Electronic Properties of Substituted Benzo[d]imidazo[2,1-b]thiazole Derivatives
| Substituent on Aryl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-OCH₃ | -5.84 | -1.98 | 3.86 |
| 4-CH₃ | -5.92 | -2.01 | 3.91 |
| H | -6.07 | -2.09 | 3.98 |
| 4-F | -6.12 | -2.15 | 3.97 |
| 4-Cl | -6.18 | -2.21 | 3.97 |
| 2,4-diCl | -6.33 | -2.47 | 3.86 |
| 4-CF₃ | -6.42 | -2.54 | 3.88 |
| 4-NO₂ | -6.59 | -3.03 | 3.56 |
| (Data adapted from a computational study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives for illustrative purposes of substituent effects. nih.gov) |
Structural Modifications and Derivatization Strategies for 5,6 Dihydroimidazo 2,1 B Thiazoles
Diversification at the C-2 Position (Post-bromination)
The bromine atom at the C-2 position of 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole serves as a versatile handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromo derivative with an organoboron compound, typically a boronic acid or ester. nih.gov This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govnih.gov The general applicability of Suzuki-Miyaura coupling to bromo-substituted heterocycles suggests its utility for diversifying the 2-bromo-imidazo[2,1-b]thiazole scaffold.
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond at the C-2 position. nih.gov This palladium-catalyzed reaction between an aryl or vinyl halide and an activated alkene typically proceeds with high trans selectivity. nih.gov It provides a direct route to vinyl-substituted imidazo[2,1-b]thiazole (B1210989) derivatives, which can be further functionalized.
Sonogashira Coupling: To introduce an alkyne moiety at the C-2 position, the Sonogashira coupling is employed. This reaction couples the 2-bromo derivative with a terminal alkyne and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. researchgate.net This method is one of the most important and versatile for the formation of C(sp)-C(sp²) bonds, opening pathways to a variety of linear and cyclic structures. nih.gov
| Reaction | Coupling Partner | Resulting C-2 Substituent | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Mild conditions, high functional group tolerance. nih.gov |
| Heck Reaction | Alkene | Vinyl | Forms C=C bond, often with high stereoselectivity. nih.gov |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Creates C-C triple bond, useful for further elaboration. researchgate.net |
Substitution Patterns at the C-3 Position (e.g., 3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles)
The C-3 position of the 5,6-dihydroimidazo[2,1-b]thiazole ring system is another key site for modification. The introduction of aryl groups at this position has been a strategy for developing compounds with notable biological activities.
A primary method for the synthesis of 3-aryl-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazoles is the cyclocondensation of imidazolidine-2-thione with appropriately substituted phenacyl bromides (α-bromoketones). researchgate.net This reaction provides a direct route to derivatives with a phenyl group at the C-3 position. Research has shown that compounds with different substituents on the C-3 aryl ring, such as chloro or hydroxyl groups, exhibit interesting antimicrobial and antioxidant properties. researchgate.net For instance, 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole was found to have significant antifungal activity. researchgate.net
Furthermore, the synthesis of 3-aroylmethyl and 2-aroyl-3-aryl derivatives can be achieved through the reaction of 2-mercaptoimidazoline with monobrominated β-diketones. nih.gov Specifically, 1-aryl-4-bromobutane-1,3-diones lead to 3-aroylmethyl-5,6-dihydroimidazo[2,1-b]thiazoles, while 1,3-diaryl-2-bromopentane-1,3-diones yield 3-aroyl-2-aryl-5,6-dihydroimidazo[2,1-b]thiazoles. nih.gov These synthetic strategies underscore the accessibility of diverse substitution patterns at the C-3 position.
| Precursors | Resulting Derivative Class | Reported Activity/Significance |
|---|---|---|
| Imidazolidine-2-thione + Phenacyl bromides | 3-Aryl-5,6-dihydroimidazo[2,1-b]thiazoles | Antifungal and antioxidant properties. researchgate.net |
| 2-Mercaptoimidazoline + 1-Aryl-4-bromobutane-1,3-diones | 3-Aroylmethyl-5,6-dihydroimidazo[2,1-b]thiazoles | Studied for immunostimulant properties. nih.gov |
| 2-Mercaptoimidazoline + 1,3-Diaryl-2-bromopentane-1,3-diones | 3-Aroyl-2-aryl-5,6-dihydroimidazo[2,1-b]thiazoles | Studied for immunostimulant properties. nih.gov |
Modifications at the C-6 Position and Chiral Center Incorporation
The C-6 position of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold is of particular interest as it often incorporates a chiral center, which can have a profound impact on the biological activity of the resulting derivatives. nih.gov
A facile, high-throughput synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been developed using a solid-phase synthetic method. nih.govnih.gov This approach begins with a Boc-protected amino acid coupled to a resin. nih.gov The amino acid serves as the precursor for the C-6 substituent and introduces the chiral center. Subsequent steps involve the formation of a resin-bound cyclic thiourea (B124793), which is then reacted with an α-haloketone (providing the C-2 and C-3 substituents). nih.govnih.gov Cleavage from the resin with anhydrous HF leads to the final trisubstituted product. nih.gov This methodology allows for the creation of a library of compounds with diverse substituents at all three positions by varying the starting amino acid and α-haloketone. nih.gov
The stereochemistry at the C-6 position is a critical determinant of biological activity. In a study on antimicrobial agents, it was demonstrated that the stereochemical configuration at the C-6 position significantly influences the potency of 5,6-dihydroimidazo[2,1-b]thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, by replacing the (S)-6 configuration with the (R)-6 configuration, the antimicrobial activity of the compounds was increased by two-fold. nih.govnih.gov This finding highlights the importance of controlling the stereochemistry during synthesis to optimize the pharmacological profile of these derivatives. The most active compound from this study, which possessed the (R)-configuration, exhibited a MIC₉₀ value of 3.7 µg/mL against MRSA. nih.govnih.gov
| Stereoisomer at C-6 | Effect on Antimicrobial Activity (vs. MRSA) | Reference |
|---|---|---|
| (S)-isomer | Baseline Activity | nih.govnih.gov |
| (R)-isomer | Two-fold increase in activity | nih.govnih.gov |
Synthesis of Fused Ring Systems and Spirocycles
Expanding the 5,6-dihydroimidazo[2,1-b]thiazole core by fusing additional heterocyclic rings can lead to novel chemical entities with unique three-dimensional structures and potentially new biological activities.
A notable example of a fused ring system is the synthesis of 3-(aryl)-2,3,6,7-tetrahydroimidazo[2,1-b] nih.govnih.govthiazolo[5,4-d]isoxazoles. researchgate.net These complex heterocyclic systems are constructed from (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazol-3(2H)-one intermediates. The synthesis involves the condensation of these intermediates with hydroxylamine. researchgate.net This reaction sequence effectively builds an isoxazole (B147169) ring onto the imidazo[2,1-b]thiazole framework, creating a novel tricyclic system with potential for further investigation in drug discovery programs. researchgate.net
Pyrrolo[2,1-b]thiazoles and Imidazotriazole Hybrids
The functionalization of the this compound core can be extended to the construction of more complex fused heterocyclic systems. While direct conversion to pyrrolo[2,1-b]thiazoles from the 2-bromo derivative is not a commonly reported pathway, the imidazo[2,1-b]thiazole scaffold itself is a key structural component. The synthesis of imidazotriazole hybrids, however, can be envisioned through multi-step sequences starting from the 2-bromo intermediate.
One potential synthetic route could involve the nucleophilic substitution of the bromine atom with an appropriate nitrogen-containing nucleophile, which can then be elaborated to form a triazole ring. For instance, reaction with sodium azide (B81097) would yield a 2-azido derivative. This azido (B1232118) intermediate could then undergo a [3+2] cycloaddition reaction (a "click" reaction) with a variety of alkynes to furnish 1,2,3-triazole hybrids.
Table 1: Hypothetical Synthesis of Imidazotriazole Hybrids from this compound
| Entry | Alkyne Partner | Reaction Conditions | Product |
| 1 | Phenylacetylene | 1. NaN3, DMF, 80 °C; 2. CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-5,6-dihydroimidazo[2,1-b]thiazole |
| 2 | Propargyl alcohol | 1. NaN3, DMF, 80 °C; 2. CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O | (1-(5,6-Dihydroimidazo[2,1-b]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 3 | Ethyl propiolate | 1. NaN3, DMF, 80 °C; 2. CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O | Ethyl 1-(5,6-dihydroimidazo[2,1-b]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate |
This table presents a conceptual pathway and is for illustrative purposes.
Incorporation of Diverse Heterocyclic Moieties (e.g., 1,2,3-triazole, pyrazole (B372694), thiadiazole)
The this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the direct installation of various heterocyclic moieties at the 2-position. This strategy provides a powerful tool for creating novel hybrid molecules with potentially synergistic biological activities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, are particularly well-suited for this purpose. For instance, a Suzuki coupling with a heterocyclic boronic acid or boronate ester can efficiently form a C-C bond between the imidazo[2,1-b]thiazole core and the incoming heterocycle.
1,2,3-Triazole Derivatives: As mentioned previously, the most common method for introducing a 1,2,3-triazole is through a copper-catalyzed azide-alkyne cycloaddition. acs.org
Pyrazole Derivatives: The introduction of a pyrazole moiety can be achieved through a Suzuki coupling reaction between this compound and a pyrazoleboronic acid derivative. Alternatively, a Negishi coupling using an organozinc reagent could be employed. Another approach involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound that has been previously attached to the 2-position of the imidazo[2,1-b]thiazole scaffold.
Thiadiazole Derivatives: Thiadiazole rings can be coupled to the 2-position using similar cross-coupling methodologies, for example, by using a brominated thiadiazole in a Suzuki or Stille reaction. The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.gov
Table 2: Representative Cross-Coupling Reactions for the Synthesis of Heterocyclic Hybrids
| Entry | Heterocyclic Partner | Coupling Reaction | Catalyst/Ligand | Product |
| 1 | Pyrazole-4-boronic acid | Suzuki | Pd(PPh3)4, Na2CO3 | 2-(1H-Pyrazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole |
| 2 | 1-Methyl-1H-pyrazole-5-boronic acid | Suzuki | Pd(dppf)Cl2, K2CO3 | 2-(1-Methyl-1H-pyrazol-5-yl)-5,6-dihydroimidazo[2,1-b]thiazole |
| 3 | 2-Bromo-1,3,4-thiadiazole | Stille (Hypothetical) | Pd(PPh3)4 | 2-(1,3,4-Thiadiazol-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole |
| 4 | 1H-Pyrazole | Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | 2-(1H-Pyrazol-1-yl)-5,6-dihydroimidazo[2,1-b]thiazole |
This table illustrates potential synthetic strategies based on established cross-coupling methodologies.
The synthesis of these hybrid molecules, which combine the structural features of 5,6-dihydroimidazo[2,1-b]thiazole with other pharmacologically relevant heterocycles, represents a promising avenue for the discovery of new therapeutic agents. The versatility of the 2-bromo-substituted intermediate allows for extensive exploration of the chemical space around this privileged scaffold.
Spectroscopic and Advanced Analytical Characterization of 5,6 Dihydroimidazo 2,1 B Thiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the complete structural elucidation of 5,6-dihydroimidazo[2,1-b]thiazole derivatives in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra provides unambiguous evidence of the molecular framework and atom connectivity.
¹H NMR and ¹³C NMR for Structural Elucidation
While specific spectral data for 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole is not extensively documented in public literature, the characterization of analogous compounds provides a clear indication of the expected NMR signals.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For the 5,6-dihydroimidazo[2,1-b]thiazole core, the two methylene (B1212753) groups (-CH₂-CH₂-) in the dihydro-imidazole ring typically appear as two triplets in the aliphatic region. For instance, in a related 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one, the NCH₂ protons were observed as a triplet at approximately 3.82 ppm. In this compound, the lone proton on the thiazole (B1198619) ring (H-3) would be expected to appear as a singlet in the aromatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For the 5,6-dihydroimidazo[2,1-b]thiazole scaffold, characteristic signals for the methylene carbons and the quaternary carbons of the fused ring system are expected. In a study of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde, both ¹H NMR and ¹³C NMR were used to confirm the structure. nih.gov The introduction of a bromine atom at the C-2 position would significantly influence the chemical shift of this carbon, typically causing a downfield shift. The carbon atoms of the thiazole ring in related derivatives have been observed in the range of δ 107-148 ppm. rsc.org
| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole | ¹H NMR | CDCl₃ | 7.88 (s, 1H), 7.72–7.68 (m, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.47–7.42 (m, 2H), 7.22 (d, J = 8.2 Hz, 1H), 2.45 (s, 3H) | rsc.org |
| 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole | ¹³C NMR | CDCl₃ | 148.28, 146.38, 135.31, 131.89, 130.39, 130.10, 127.34, 126.73, 124.58, 121.21, 112.38, 107.12, 21.51 | rsc.org |
| 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (ITC) | ¹H & ¹³C NMR | Not Specified | Utilized for structural confirmation | nih.gov |
Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry
To definitively assign proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which would be crucial for confirming the -CH₂-CH₂- spin system in the 5,6-dihydro portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.
The use of 2D NMR studies has been noted for the structural validation of related benzimidazo[2,1-b]thiazole derivatives, highlighting the importance of these techniques for complex heterocyclic systems. nih.govnih.gov
Mass Spectrometry Techniques
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like the 5,6-dihydroimidazo[2,1-b]thiazole derivatives, typically yielding the protonated molecular ion [M+H]⁺. For this compound (C₅H₅BrN₂S), the presence of bromine would be easily identifiable due to the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da for the molecular ion. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.
| Compound | Technique | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| This compound | ESI-HRMS | [M+H]⁺ 204.9489 (for C₅H₆⁷⁹BrN₂S) & 206.9469 (for C₅H₆⁸¹BrN₂S) | Not Available | |
| 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole | ESI-HRMS | [M+H]⁺ 341.9826 | 341.9831 | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is routinely used in the synthesis of 5,6-dihydroimidazo[2,1-b]thiazole compounds to simultaneously assess the purity of the product and confirm its identity by analyzing the mass of the eluted peak. Research on related compounds indicates that this method is standard for analyzing the final products, with purities often reported to be 85% or higher. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various bonds within the heterocyclic structure. The structure of a related aldehyde derivative, 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde, was confirmed using IR spectroscopy alongside NMR techniques. nih.gov
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aliphatic C-H | C-H stretch | 2850-3000 |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Imine / Thiazole Ring | C=N stretch | 1600-1680 |
| Thiazole Ring | C=C stretch | 1450-1600 |
| Amine / Ring | C-N stretch | 1250-1350 |
| Bromoalkene | C-Br stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within the 5,6-dihydroimidazo[2,1-b]thiazole scaffold. The absorption of UV-Vis light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) provide insights into the conjugated π-systems and the presence of various chromophores within the molecule.
While specific UV-Vis absorption data for this compound is not extensively detailed in the available literature, studies on related 5,6-dihydroimidazo[2,1-b]thiazole derivatives demonstrate the utility of this technique. For instance, the interaction of newly synthesized 5,6-dihydroimidazo[2,1-b]thiazole derivatives with biological macromolecules such as bovine serum albumin (BSA) and DNA has been monitored using UV-Vis spectroscopy. nih.govacs.org These studies typically observe changes in the absorption spectra of the compounds upon binding, indicating electronic interactions between the small molecule and the biological target.
In a study involving a series of indenyl-thiazole derivatives, the UV spectra were recorded in different solvents to assess the electronic behavior. For example, a specific thiazole derivative exhibited absorption bands that can be attributed to π→π* and n→π* transitions, which are characteristic of heteroaromatic systems containing C=N, C=C, and C=S chromophores. researchgate.net The position and intensity of these bands are influenced by the substituents on the thiazole ring and the solvent polarity.
The electronic absorption spectra of thiazole and its derivatives generally exhibit bands corresponding to transitions of π electrons in the aromatic system. researchgate.net For this compound, the electronic spectrum is expected to be influenced by the fused imidazo-thiazole bicyclic system and the bromo substituent. The bromine atom, being a heteroatom with lone pairs, can participate in n→σ* and n→π* transitions, and its electron-withdrawing nature can induce bathochromic or hypsochromic shifts in the π→π* transitions of the heterocyclic core.
Table 1: Representative UV-Vis Absorption Data for Related Thiazole Derivatives
| Compound/System | Solvent | λmax (nm) | Type of Transition (Probable) | Reference |
| Indenyl-thiazole derivative 6a | Ethanol | 280, 320 | π→π, n→π | researchgate.net |
| Indenyl-thiazole derivative 6a | Dioxane | 290, 330 | π→π, n→π | researchgate.net |
| Thiazolo[5,4-d]thiazole derivatives | Various | 400-650 | π→π* | rsc.org |
Circular Dichroism (CD) Spectroscopy for Chiral Properties
Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the chiral properties of molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. For 5,6-dihydroimidazo[2,1-b]thiazole derivatives that possess chiral centers, such as at the C6 position, CD spectroscopy can be instrumental in determining their absolute configuration and studying their conformational dynamics in solution.
The application of CD spectroscopy has been noted in studies involving the binding of 5,6-dihydroimidazo[2,1-b]thiazole derivatives to chiral biomolecules like proteins and DNA. nih.govacs.org In these experiments, changes in the CD spectra of the biomolecules upon addition of the imidazo[2,1-b]thiazole derivative can indicate binding events and induced conformational changes in the macromolecule. Similarly, if the ligand itself is chiral, its own CD spectrum may be perturbed upon binding.
In a study on a series of 5,6-dihydroimidazo[2,1-b]thiazoles, compounds with both (S) and (R) configurations at the 6-position were synthesized. nih.govnih.gov While the primary focus of this study was on antimicrobial activity, the existence of these distinct enantiomers highlights the importance of chiroptical methods like CD spectroscopy for their characterization and for understanding stereochemistry-activity relationships.
Table 2: Application of CD Spectroscopy in the Study of 5,6-Dihydroimidazo[2,1-b]thiazole Derivatives
| Studied System | Purpose of CD Analysis | Key Findings | Reference(s) |
| 5,6-Dihydroimidazo[2,1-b]thiazole derivatives with BSA | To study binding interactions | Induced conformational changes in BSA upon binding | nih.govacs.org |
| 5,6-Dihydroimidazo[2,1-b]thiazole derivatives with DNA | To investigate binding mode | Perturbations in the DNA spectrum indicating interaction | nih.govacs.org |
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. This technique also reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking.
To date, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. However, crystallographic data for related imidazo[2,1-b]thiazole and imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives provide valuable structural information for this class of compounds.
For instance, the crystal structure of a chalcone-based imidazo[2,1-b]thiazole derivative (ITC-1) has been determined. tandfonline.com The analysis revealed that the fused imidazo[2,1-b]thiazole core is nearly planar, with a small dihedral angle between the mean planes of the thiazole and imidazole (B134444) rings. tandfonline.com The crystal packing of this derivative is stabilized by a network of intermolecular hydrogen bonds. tandfonline.com
In another study, the crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-5-carbaldehyde was elucidated. nih.gov This molecule was found to be non-planar, with the phenyl rings inclined with respect to the fused heterocyclic system. The crystal structure is stabilized by intramolecular hydrogen bonds and intermolecular C-H···S interactions, forming inversion dimers. nih.gov Similarly, the crystal structure of 2-cyclohexyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazole demonstrated the planarity of the fused ring system and the presence of intermolecular C-H···O hydrogen bonds leading to the formation of dimers. researchgate.net
Table 3: Representative Crystallographic Data for Related Imidazo[2,1-b]thiazole and Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Chalcone-based imidazo[2,1-b]thiazole (ITC-1) | Monoclinic | P2₁/c | Nearly planar imidazo[2,1-b]thiazole core; intermolecular hydrogen bonding. | tandfonline.com |
| 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-5-carbaldehyde | Monoclinic | P2₁/c | Non-planar molecule; intramolecular C-H···O and intermolecular C-H···S hydrogen bonds. | nih.gov |
| 2-cyclohexyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazole | Monoclinic | P2₁/n | Planar fused ring system; intermolecular C-H···O hydrogen bonds forming dimers. | researchgate.net |
Computational Chemistry and Theoretical Studies on 5,6 Dihydroimidazo 2,1 B Thiazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful method for investigating the intricacies of the 5,6-dihydroimidazo[2,1-b]thiazole system. These calculations provide a fundamental understanding of the electronic properties and reactivity of these compounds.
DFT calculations, often employing the B3LYP exchange-correlation functional with a 6-311G(d,p) basis set, are used to analyze the electronic structure of 5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a key determinant of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For instance, in a study of benzimidazole-thiadiazole derivatives, the HOMO-LUMO energy gaps were calculated to predict the relative reactivity of the synthesized compounds. nih.gov This information helps in understanding their potential biological activity.
The molecular electrostatic potential (MEP) is another critical parameter derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing the regions most susceptible to electrophilic and nucleophilic attack. Red-colored regions on the MEP map indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the reactivity of different parts of the molecule. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole and its analogs interact with biological macromolecules, such as proteins and DNA.
Molecular docking studies have been instrumental in elucidating the binding modes of 5,6-dihydroimidazo[2,1-b]thiazole derivatives with various biological targets. For example, derivatives have been docked with bovine serum albumin (BSA) and calf thymus DNA (ctDNA) to assess their binding affinities and interaction patterns. nih.govacs.org These studies often reveal the formation of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues or nucleotide bases in the binding pocket of the macromolecule.
In one study, new imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates were docked against the Glypican-3 protein (GPC-3), a target in hepatocellular carcinoma. nih.gov The results showed strong binding interactions with significant negative binding affinity scores, suggesting their potential as anticancer agents. nih.gov Similarly, docking studies of other derivatives against the Rho6 protein have also shown promising results. semanticscholar.org
Interactive Table: Molecular Docking of Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Target Protein | Key Interactions | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | Bovine Serum Albumin (BSA) | Not specified | nih.govacs.org |
| Imidazo[2,1-b]thiazole derivatives | Calf Thymus DNA (ctDNA) | Not specified | nih.govacs.org |
Reaction Pathway and Transition State Analysis
Computational methods are also employed to investigate the mechanisms of chemical reactions, including the synthesis of 5,6-dihydroimidazo[2,1-b]thiazole systems. These studies can identify the most plausible reaction pathways and characterize the structures and energies of transition states.
A common synthetic route involves the reaction of an α-bromoketone with imidazolidine-2-thione. acs.orgnih.gov Theoretical calculations can model this condensation reaction, providing insights into the energetics of the process and the stability of intermediates. While specific studies on the transition state analysis of this compound were not found in the provided search results, the general methodology is a powerful tool in synthetic chemistry.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, it provides a detailed picture of how molecules pack together.
Interactive Table: Hirshfeld Surface Analysis Contributions for a Benzothiazole Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 47.0 |
| H···O/O···H | 16.9 |
| H···C/C···H | 8.0 |
| H···S/S···H | 7.6 |
Data from a study on 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. nih.gov
Future Research Directions in 2 Bromo 5,6 Dihydroimidazo 2,1 B Thiazole Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. While traditional methods for the synthesis of the imidazo[2,1-b]thiazole (B1210989) core often involve multi-step procedures with potentially hazardous reagents and solvents, future research should prioritize the development of novel and sustainable routes to 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. acs.orgscielo.brmdpi.com The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods. Future studies could explore one-pot microwave-assisted protocols, potentially combining the formation of the imidazo[2,1-b]thiazole ring system with a subsequent regioselective bromination step. The use of green solvents, such as polyethylene (B3416737) glycol (PEG) or water, in these microwave-assisted reactions should be investigated to further enhance the sustainability of the process. acs.org
Catalytic Bromination: The direct and selective bromination of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold at the 2-position is a critical step. Future research could focus on the development of novel catalytic bromination methods that avoid the use of stoichiometric and often harsh brominating agents. This could involve the use of transition-metal catalysts or organocatalysts that can facilitate the regioselective bromination under mild conditions. Photocatalytic methods, utilizing visible light and a suitable photocatalyst, present another promising avenue for the green synthesis of this bromo-derivative. researchgate.net
Multi-component Reactions: One-pot multi-component reactions (MCRs) offer an atom-economical and efficient approach to the synthesis of complex molecules. researchgate.net Designing an MCR strategy for the direct synthesis of this compound from simple and readily available starting materials would be a significant advancement. For instance, a potential MCR could involve the reaction of a suitable brominated building block, an amino-component, and a sulfur source in a single step.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Development of one-pot protocols using green solvents. |
| Catalytic Bromination | High regioselectivity, mild reaction conditions, reduced waste. | Exploration of transition-metal, organo-, and photocatalysts. |
| Multi-component Reactions | High atom economy, operational simplicity, rapid assembly of complexity. | Design of novel MCRs for direct synthesis. |
Investigation of Undiscovered Reactivity Pathways of the Bromine Atom
The bromine atom at the 2-position of the 5,6-dihydroimidazo[2,1-b]thiazole ring is a key functional handle for introducing molecular diversity. Future research should focus on systematically exploring its reactivity in a variety of chemical transformations, opening up new avenues for the synthesis of novel derivatives with potentially interesting properties.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netnih.govscielo.brnih.gov These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position. A systematic study of these reactions would provide a powerful toolkit for the synthesis of a large library of derivatives for biological screening or materials science applications.
Nucleophilic Substitution Reactions: The electron-withdrawing nature of the imidazo[2,1-b]thiazole ring system could activate the bromine atom for nucleophilic aromatic substitution (SNAr) reactions. Investigating the reactivity of this compound with various nucleophiles, such as amines, alkoxides, and thiolates, could lead to the discovery of new derivatives that are not accessible through other methods. acs.org
Photocatalytic Reactions: Visible-light photocatalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgscielo.brnih.gov The bromine atom of this compound could be activated by a suitable photocatalyst to undergo a variety of transformations, including cross-coupling reactions with a broader range of partners than traditional methods allow.
| Reaction Type | Potential Substituents | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | Aryl, heteroaryl, alkyl, amino groups. | Optimization of reaction conditions for various coupling partners. |
| Nucleophilic Substitution | Amines, alkoxides, thiolates. | Elucidation of the scope and limitations of SNAr reactions. |
| Photocatalytic Reactions | Diverse functional groups via radical intermediates. | Exploration of novel photocatalytic transformations. |
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry offers a powerful and cost-effective approach to accelerate the discovery of new molecules with desired properties. nih.govnih.govnih.gov Future research on this compound should leverage advanced computational methods to guide the synthesis of novel derivatives with enhanced biological activity or materials properties.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov These studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, to understand the mechanism of chemical reactions, and to rationalize the observed biological activities. For instance, DFT can be employed to calculate the bond dissociation energy of the C-Br bond to predict its reactivity in various transformations.
Molecular Docking and Virtual Screening: For the development of new therapeutic agents, molecular docking can be used to predict the binding affinity and orientation of this compound derivatives to specific biological targets. researchgate.netnih.gov This information can be used to prioritize the synthesis of the most promising compounds for experimental testing. Virtual screening of large compound libraries based on the this compound scaffold can also be employed to identify potential lead compounds for various diseases.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
| Computational Method | Application | Key Research Focus |
| Density Functional Theory (DFT) | Electronic structure, reactivity prediction. | Understanding reaction mechanisms and spectroscopic properties. |
| Molecular Docking | Prediction of protein-ligand interactions. | Identification of potential biological targets and lead compounds. |
| QSAR | Predicting biological activity. | Guiding the design of derivatives with enhanced potency. |
Integration into Smart Materials and Functional Frameworks
The unique structural and electronic properties of the imidazo[2,1-b]thiazole scaffold, combined with the versatility of the bromine handle, make this compound a promising candidate for incorporation into smart materials and functional frameworks. mdpi.com This is a largely unexplored area of research for this particular compound.
Organic Electronics: The π-conjugated system of the imidazo[2,1-b]thiazole ring suggests its potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom can be used as a synthetic handle to tune the electronic properties of the molecule, for example, by introducing electron-donating or electron-withdrawing groups through cross-coupling reactions. Future research could focus on synthesizing a series of derivatives and evaluating their photophysical and charge-transport properties.
Functional Polymers: this compound can be used as a monomer in the synthesis of functional polymers. acs.org For example, it could be copolymerized with other monomers to create materials with tailored properties, such as specific optical, electronic, or recognition capabilities. The bromine atom could also be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups onto the polymer backbone.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazo[2,1-b]thiazole ring can act as coordination sites for metal ions, making it a potential building block for the construction of metal-organic frameworks (MOFs). The bromine atom could be used to further functionalize the MOF, for example, by introducing catalytic sites or recognition elements. The porous nature of MOFs makes them attractive for applications in gas storage, separation, and catalysis.
| Application Area | Potential Role of the Compound | Key Research Focus |
| Organic Electronics | As a building block for organic semiconductors. | Synthesis of derivatives with tailored electronic properties. |
| Functional Polymers | As a monomer or for post-polymerization modification. | Development of polymers with novel optical and electronic properties. |
| Metal-Organic Frameworks | As a functionalized organic linker. | Design and synthesis of novel MOFs with specific applications. |
Q & A
Q. What are the common synthetic strategies for 2-bromo-5,6-dihydroimidazo[2,1-b]thiazole derivatives?
The compound is typically synthesized via cyclocondensation of imidazolidine-2-thione with α-bromoacetophenones in ethanol under reflux for 4 hours, yielding hydrobromide intermediates. Neutralization with NaHCO₃ provides the target compounds with 69–86% yields. This method is scalable and reproducible for generating derivatives with diverse aryl substituents . Alternative approaches include hypervalent iodine-mediated oxidation of acetophenones followed by reaction with ethylenethiourea, though this is less commonly reported .
Q. How is the antimicrobial activity of this compound derivatives evaluated?
Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) assays against reference bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). For example, 3-(4-chlorophenyl)-substituted derivatives exhibit MIC values of 15.625 μg/mL against C. albicans, outperforming control drugs like Furacilin . Data is tabulated to compare substituent effects, with electron-withdrawing groups (e.g., Cl, NO₂) generally enhancing antifungal potency .
Q. What mechanisms explain the antioxidant activity of these compounds?
Antioxidant activity is evaluated via DPPH radical scavenging assays , with inhibition percentages ranging from 60% to 97%. Phenolic substituents (e.g., 4-hydroxyphenyl) show the highest activity (97% inhibition), likely due to radical cation formation via a single-electron transfer (SET) process. Computational DFT studies support this mechanism, highlighting the role of electron-donating groups in stabilizing radical intermediates .
Q. How are synthesized derivatives characterized structurally?
1H/13C NMR and elemental analysis are standard. Key NMR signals include a singlet at 6.03–6.46 ppm (thiazole ring proton) and a carbon signal at 97.8–106.3 ppm (thiazole C-2). X-ray crystallography is used for unambiguous confirmation in select cases, particularly for hydrogenated analogs .
Advanced Research Questions
Q. How do substituents influence biological activity, and how can this be predicted computationally?
Substituent effects are analyzed via DFT calculations and molecular docking . For example:
- Electron-withdrawing groups (e.g., Cl) enhance antifungal activity by increasing electrophilicity and binding affinity to fungal enzymes like C. albicans CYP51 .
- Antioxidant activity correlates with low ionization potential and high electrostatic potential values, as shown in DFT studies of 4-hydroxyphenyl derivatives .
- Docking simulations on human peroxiredoxin 5 reveal hydrogen bonding and π-π interactions critical for antioxidant efficacy .
Q. What structure-activity relationships (SAR) govern immunomodulatory effects in dihydroimidazothiazoles?
Symmetrical 5,6-diaryl derivatives with para-substituents (e.g., methoxy, chloro) exhibit potent immunomodulatory activity in rat adjuvant-induced arthritis models. Asymmetric substitution (e.g., 5-alkyl/6-halo) retains activity but shows variability in mouse contact sensitivity assays. This suggests divergent mechanisms in immune regulation vs. anti-inflammatory pathways .
Q. What synthetic optimizations improve yield or selectivity in imidazothiazole synthesis?
Key optimizations include:
- Solvent selection : Ethanol vs. acetone for cyclocondensation, impacting reaction rates and purity .
- Catalyst-free conditions : Hypervalent iodine reagents (e.g., [hydroxy(tosyloxy)iodo]benzene) enable one-pot synthesis with 90–96% yields under solvent-free conditions .
- Post-synthetic modifications : Bromination at C5 using N-bromosuccinimide expands functional diversity .
Q. How can contradictory bioactivity data be resolved across studies?
Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability) or substituent positioning . For instance:
- 3-Nitro-substituted derivatives show poor antioxidant activity (60% DPPH inhibition) but strong antibacterial effects (MIC = 31.25 μg/mL), highlighting divergent mechanisms .
- Immunomodulatory activity in symmetrical vs. asymmetrical diaryl derivatives varies between arthritis and contact sensitivity models, necessitating target-specific SAR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
